What are the physicochemical properties of (R,S)-Fmoc-Thc(Boc)-OH?
What are the physicochemical properties of (R,S)-Fmoc-Thc(Boc)-OH?
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R,S)-Fmoc-Thc(Boc)-OH
Executive Summary
(R,S)-Fmoc-Thc(Boc)-OH is a specialized, orthogonally protected amino acid derivative used to introduce conformational constraints into peptide backbones. Structurally defined as N-alpha-(9-Fluorenylmethoxycarbonyl)-N-indole-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid , this molecule serves as a rigid mimetic of Tryptophan (Trp).
By locking the side-chain torsion angles (
Part 1: Molecular Identity & Structural Analysis
The nomenclature "Thc" in this context refers to the tetrahydro-beta-carboline scaffold, formed via the Pictet-Spengler reaction of Tryptophan with formaldehyde. This cyclization fuses the alpha-amino group with the indole ring, creating a tricyclic system.
Structural Features & Orthogonality
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Fmoc Group (N-2): Protects the secondary alpha-amine. It is base-labile (cleaved by piperidine), allowing for standard Solid-Phase Peptide Synthesis (SPPS).
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Boc Group (N-9): Protects the indole nitrogen. It is acid-labile (cleaved by TFA) but stable to basic conditions. This prevents side reactions such as alkylation or oxidation of the electron-rich indole ring during synthesis.
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Secondary Amine Core: Unlike standard amino acids (except Proline), the alpha-amine of Thc is secondary. This has profound implications for the coupling efficiency of the subsequent amino acid.
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Stereochemistry (R,S): The provided CAS (1031927-10-2) refers to the racemic mixture. In drug discovery, this is often used in "diastereomeric scanning" to determine which stereoisomer (L- or D- equivalent) confers biological activity.
Caption: Figure 1. Orthogonal protection strategy of (R,S)-Fmoc-Thc(Boc)-OH. The Fmoc and Boc groups allow selective deprotection under basic and acidic conditions, respectively.[]
Part 2: Physicochemical Properties
The following data aggregates experimental values and calculated descriptors essential for handling this reagent in a laboratory setting.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | (R,S)-Fmoc-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Boc protected) | Often listed as Fmoc-Thc(Boc)-OH |
| CAS Number | 1031927-10-2 | Specific to the (R,S) racemate with Boc |
| Molecular Formula | ||
| Molecular Weight | 552.63 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 135 – 147 °C | Broad range indicates racemate/polymorphs |
| Purity | Standard commercial grade | |
| Solubility | Soluble in DMF, DMSO, DCM, NMP | Hydrophobic; insoluble in water |
| Storage | 2 – 8 °C (Refrigerated) | Keep desiccated; protect from light |
| Chirality | Racemic (R,S) | Contains both enantiomers (L- and D- like) |
Solubility & Stability Profile
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Solvent Compatibility: Due to the tricyclic aromatic core and the Fmoc/Boc groups, the molecule is highly lipophilic. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for SPPS.
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Oxidation Sensitivity: While the Boc group protects the indole nitrogen, the beta-carboline system can still be susceptible to oxidation (aromatization to fully aromatic beta-carboline) under harsh conditions. Store under inert gas (Argon/Nitrogen) if possible.
Part 3: Synthetic Protocols & Handling
Integrating Fmoc-Thc(Boc)-OH into a peptide sequence requires modified protocols due to its steric bulk and secondary amine nature.
Protocol 1: Coupling Fmoc-Thc(Boc)-OH to the Resin
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Challenge: Moderate steric hindrance at the activated carboxyl group.
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Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma .
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Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.
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Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
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Time: Standard coupling time (45-60 mins) is usually sufficient.
Protocol 2: Coupling the Next Amino Acid (Critical Step)
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Challenge: Once the Fmoc group is removed from the Thc residue, the exposed amine is a secondary amine (part of the tetrahydropyridine ring). It is sterically crowded and less nucleophilic than a primary amine.
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Risk: Incomplete coupling (deletion sequences).
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Solution:
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Double Coupling: Mandatory.
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Potent Activators: Use HATU or PyAOP. Avoid weaker reagents like HBTU/HCTU.
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Extended Time: 2 x 1 hour couplings.
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Monitoring: The Kaiser test (ninhydrin) may yield a false negative or a reddish color (typical for secondary amines like Proline). Use the Chloranil test or acetaldehyde/chloranil for accurate monitoring of secondary amines.
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Protocol 3: Cleavage & Deprotection
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Reagent: TFA/TIS/H2O (95:2.5:2.5).
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Mechanism: TFA removes the Boc group from the indole nitrogen and cleaves the peptide from the resin simultaneously.
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Post-Cleavage: The resulting Thc residue in the peptide will have a free indole NH (unless modified) and a secondary amine in the backbone.
Caption: Figure 2. Solid-Phase Peptide Synthesis workflow highlighting the critical bottleneck when coupling onto the secondary amine of the deprotected Thc residue.
Part 4: Applications in Drug Design
Conformational Restriction (Entropy Reduction)
In natural Tryptophan, the side chain has significant rotational freedom around the
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Thc Effect: The cyclization connects the alpha-nitrogen to the indole C-2 position. This locks the
angle to approximately -60° (gauche-), forcing the peptide backbone into a specific geometry. -
Utility: This is used to stabilize
-turn structures or to map the bioactive conformation of peptide ligands for GPCRs.
Tryptophan Mimicry in Libraries
The (R,S) racemic mixture is particularly useful in Combinatorial Peptide Libraries .
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By incorporating the racemate, researchers can simultaneously screen for activity resembling both L-Trp and D-Trp conformations in a single well/bead.
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Once a "hit" is identified, the synthesis is repeated with enantiopure Fmoc-L-Thc-OH or Fmoc-D-Thc-OH to resolve the active stereoisomer.
Metabolic Stability
The N-alkylation (secondary amine) and the steric bulk of the Thc residue protect the adjacent peptide bonds from proteolytic cleavage by serum proteases, potentially increasing the half-life of the therapeutic peptide.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98285: 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]
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MDPI. (2021). Conformationally Constrained Histidines and Tryptophans in Peptidomimetics. Molecules. Retrieved from [Link]
